2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The trifluoromethyl group can be introduced through radical trifluoromethylation reactions, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding imidazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted imidazoles, imidazolines, and various functionalized derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]imidazole: Similar structure but lacks the methanol group.
2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide: Contains a trifluoromethyl group but has different functional groups attached.
Uniqueness
2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the trifluoromethyl group and the methanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
[2-[2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-4-2-1-3-8(9)10-15-5-7(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
InChI Key |
LRSQXOBJUAUMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)CO)C(F)(F)F |
Origin of Product |
United States |
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